molecular formula C20H18O5 B2756119 methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate CAS No. 307548-17-0

methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate

Cat. No.: B2756119
CAS No.: 307548-17-0
M. Wt: 338.359
InChI Key: LBFQXDNMLMJPLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate typically involves the condensation of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol with methyl 2-bromo-propanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol: A precursor in the synthesis of methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate.

    Coumarin: The parent compound, known for its wide range of biological activities.

    Methyl 2-bromo-propanoate: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-9-16(24-13(2)20(22)23-3)19-15(14-7-5-4-6-8-14)11-18(21)25-17(19)10-12/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFQXDNMLMJPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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